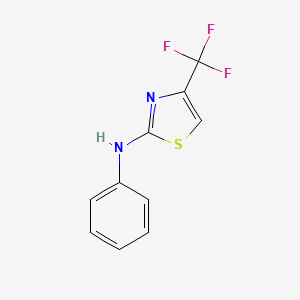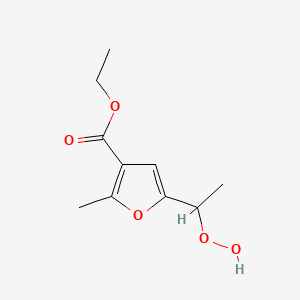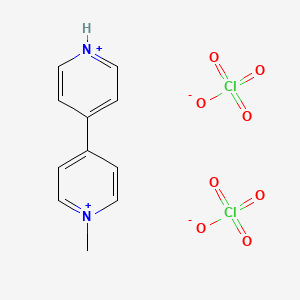
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) is a chemical compound known for its unique structure and properties. It is primarily used in various scientific research applications due to its ability to form stable complexes with metal ions. This compound is also utilized in the synthesis of other chemical compounds and has significant industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) typically involves the reaction of ethylenediamine with ethylene oxide in the presence of a catalyst. The reaction conditions include maintaining a temperature of around 80-100°C and a pressure of 1-2 atm. The reaction is carried out in a solvent such as water or ethanol to facilitate the process.
Industrial Production Methods
In industrial settings, the production of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) is scaled up using continuous flow reactors. This method ensures a consistent and high yield of the product. The reaction conditions are optimized to achieve maximum efficiency, and the product is purified using techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Various alkyl halides or acyl chlorides
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones
Reduction: Formation of corresponding amines or alcohols
Substitution: Formation of substituted ethanebis(thioamide) derivatives
Wissenschaftliche Forschungsanwendungen
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) has a wide range of scientific research applications, including:
Chemistry: Used as a chelating agent to form stable complexes with metal ions, which are useful in catalysis and metal extraction.
Biology: Employed in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and adhesives due to its ability to form stable cross-linked structures.
Wirkmechanismus
The mechanism of action of N1,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) involves its ability to form stable complexes with metal ions. The hydroxyl and thioamide groups in the compound coordinate with metal ions, forming chelates. These chelates are stable and can be used in various catalytic and extraction processes. The molecular targets include metal ions such as copper, nickel, and palladium, and the pathways involved are primarily related to metal ion coordination and stabilization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine
- N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine
Uniqueness
N~1~,N~1~,N~2~,N~2~-Tetrakis(2-hydroxyethyl)ethanebis(thioamide) is unique due to its thioamide groups, which provide additional coordination sites for metal ions compared to similar compounds. This enhances its ability to form more stable and diverse metal complexes, making it more versatile in various applications.
Eigenschaften
CAS-Nummer |
137103-08-3 |
|---|---|
Molekularformel |
C10H20N2O4S2 |
Molekulargewicht |
296.4 g/mol |
IUPAC-Name |
N,N,N',N'-tetrakis(2-hydroxyethyl)ethanedithioamide |
InChI |
InChI=1S/C10H20N2O4S2/c13-5-1-11(2-6-14)9(17)10(18)12(3-7-15)4-8-16/h13-16H,1-8H2 |
InChI-Schlüssel |
BBAQBYCDNWCUEH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CO)N(CCO)C(=S)C(=S)N(CCO)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
![Zinc, iodo[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-](/img/structure/B14281913.png)
methanone](/img/structure/B14281915.png)
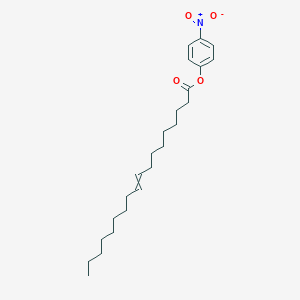
![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)
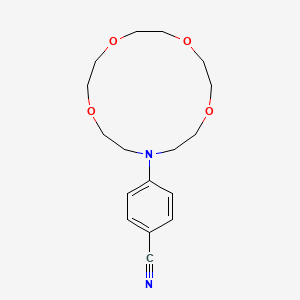

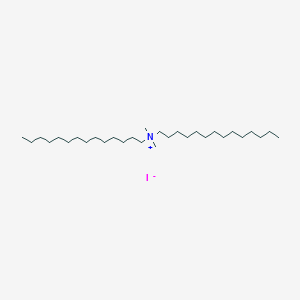
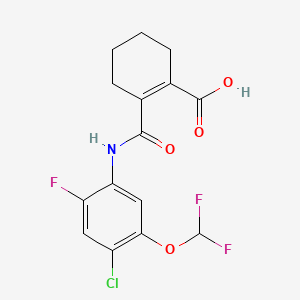
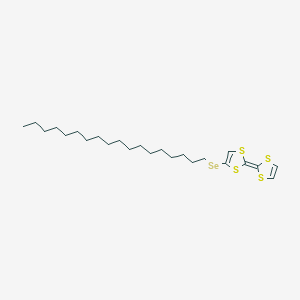
![4-({1-[(4-Chlorophenyl)methyl]-1H-benzimidazol-2-yl}sulfanyl)butanoic acid](/img/structure/B14281974.png)
